2-(2,6-Difluorophenyl)cyclopropan-1-amine
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Overview
Description
2-(2,6-Difluorophenyl)cyclopropan-1-amine is an organic compound with the molecular formula C9H9F2N It is a cyclopropane derivative with two fluorine atoms attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Difluorophenyl)cyclopropan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2,6-difluorobenzene.
Cyclopropanation: The 2,6-difluorobenzene undergoes cyclopropanation using a suitable cyclopropanating agent such as diazomethane or a similar reagent.
Amination: The resulting cyclopropane derivative is then subjected to amination using ammonia or an amine source under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Difluorophenyl)cyclopropan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, under appropriate temperature and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(2,6-Difluorophenyl)cyclopropan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,6-Difluorophenyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Difluorophenyl)cyclopropan-1-amine
- 2-(3,4-Difluorophenyl)cyclopropan-1-amine
- 2-(2,3-Difluorophenyl)cyclopropan-1-amine
Comparison
Compared to its similar compounds, 2-(2,6-Difluorophenyl)cyclopropan-1-amine is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct in its chemical and biological properties.
Properties
Molecular Formula |
C9H9F2N |
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Molecular Weight |
169.17 g/mol |
IUPAC Name |
2-(2,6-difluorophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H9F2N/c10-6-2-1-3-7(11)9(6)5-4-8(5)12/h1-3,5,8H,4,12H2 |
InChI Key |
FPGVHAXCODNNAI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1N)C2=C(C=CC=C2F)F |
Origin of Product |
United States |
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